REACTION_CXSMILES
|
C[N+]1([O-])CCOCC1.[Cl:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][NH:15][C:16](=[O:18])[CH3:17])=[CH:12][C:11]=1[CH2:21][OH:22]>CC#N.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Cl:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][NH:15][C:16](=[O:18])[CH3:17])=[CH:12][C:11]=1[CH:21]=[O:22] |f:3.4|
|
Name
|
|
Quantity
|
97 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The sol. was stirred for 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at rt
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered over Celite
|
Type
|
WASH
|
Details
|
The precipitate was washed with CH3CN
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (CH2Cl2/MeOH 95:5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CNC(C)=O)C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |